molecular formula C12H16ClF2NO B1375951 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride CAS No. 1416440-29-3

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride

Cat. No. B1375951
CAS RN: 1416440-29-3
M. Wt: 263.71 g/mol
InChI Key: SJEDROPBFPFIHN-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride” is likely a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The benzyloxy group at the 4th position and the two fluorine atoms at the 3rd position could potentially alter the properties and reactivity of the piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzyloxy group and the two fluorine atoms onto a piperidine ring. This could potentially be achieved through various organic chemistry reactions such as nucleophilic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecule likely has a six-membered piperidine ring, with a benzyloxy group attached at the 4th carbon and two fluorine atoms attached at the 3rd carbon. The presence of these groups could potentially influence the molecule’s shape, reactivity, and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of “4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride” would likely be influenced by the electron-donating benzyloxy group and the electron-withdrawing fluorine atoms. These groups could potentially make the molecule more reactive towards certain types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride” would be influenced by its molecular structure. The presence of the benzyloxy and difluoride groups could potentially affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride has been a subject of interest in synthetic and medicinal chemistry. Surmont et al. (2010) described a methodology for synthesizing 4-substituted 3,3-difluoropiperidines, including 4-benzyloxy-3,3-difluoropiperidine. This compound was converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, highlighting its potential as a valuable building block in medicinal chemistry (Surmont et al., 2010). Additionally, Nimbalkar et al. (2018) utilized 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide in the synthesis of novel anti-tubercular compounds, demonstrating its application in developing new therapeutic agents (Nimbalkar et al., 2018).

Fluorescence Probes and Spectroscopic Studies

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride's derivatives have also been employed in the design of fluorescence probes. Setsukinai et al. (2003) developed novel fluorescence probes to detect highly reactive oxygen species, using compounds related to 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (Setsukinai et al., 2003). These probes were applied in living cells, showcasing their utility in biological and chemical applications.

Organic Synthesis and Complexation Studies

In the field of organic synthesis, 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride and its related compounds have been used in various complexation studies. Miyazaki et al. (1982) prepared benzyloxymethyl-12-crown-4, a derivative, and studied its alkali-cation complexing properties, indicating its potential in complexation chemistry (Miyazaki et al., 1982).

Future Directions

The potential applications and future directions for “4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride” would likely depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals or other chemical industries .

properties

IUPAC Name

3,3-difluoro-4-phenylmethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10;/h1-5,11,15H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDROPBFPFIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1OCC2=CC=CC=C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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